4-(2-Bromo-4-thiazolyl)pyridine
Overview
Description
4-(2-Bromo-4-thiazolyl)pyridine, also known as 2-(2-bromopyridin-4-yl)thiazole, is a compound with the molecular weight of 241.11 .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H5BrN2S/c9-7-5-6 (1-2-10-7)8-11-3-4-12-8/h1-5H
. This indicates that the compound contains carbon ©, hydrogen (H), bromine (Br), nitrogen (N), and sulfur (S) atoms. Physical And Chemical Properties Analysis
This compound has a molecular weight of 241.11 . The compound is 95% pure .Scientific Research Applications
Synthesis and Biological Activities
One of the primary applications of 4-(2-Bromo-4-thiazolyl)pyridine is in the synthesis of novel antimicrobial agents. Abdelrazek et al. (2019) demonstrated the one-pot three-component synthesis of a novel series of 2-thiazolyl pyridines, prepared using 2-bromoacetyl pyridine as a starting precursor. These compounds showed promising antimicrobial activity against various pathogens, including Candida albicans, Bacillus subtilis, and Escherichia coli, supported by molecular docking studies (Abdelrazek et al., 2019).
Applications in Synthesis of Macrocyclic Antibiotics
This compound has also been applied in the synthesis of the central 3,6-di(2-thiazolyl)-2-(4-thiazolyl)pyridine skeleton of macrocyclic antibiotics, such as GE 2270 A. This showcases its role in the total synthesis of complex natural products with antibiotic properties, contributing to the development of new therapeutic agents (Okumura et al., 1998).
Contribution to Biochemical Research
In biochemical research, derivatives of this compound have been synthesized for use in enzymatic assays, such as the determination of lactate dehydrogenase activity. This application underlines its utility in creating reagents for biochemical analysis, facilitating the measurement of enzyme activities in biological samples (Shiga et al., 1984).
Photophysical Properties Research
Research into the photophysical properties of compounds related to this compound, such as solvent-sensitive fluorescent derivatives, highlights its potential in the development of new materials with specific optical characteristics. These studies contribute to the understanding of how solvent environments influence the photophysical behaviors of fluorescent compounds, opening avenues for their application in sensing and imaging technologies (Li et al., 2007).
Mechanism of Action
Target of Action
Thiazole derivatives, which include 4-(2-bromo-4-thiazolyl)pyridine, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been known to interact with various biological targets, leading to changes in cellular function . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo various chemical reactions, potentially leading to its interaction with its targets .
Biochemical Pathways
Thiazole derivatives have been known to activate or inhibit various biochemical pathways and enzymes . This can lead to a variety of downstream effects, depending on the specific targets and pathways involved .
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Properties
IUPAC Name |
2-bromo-4-pyridin-4-yl-1,3-thiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2S/c9-8-11-7(5-12-8)6-1-3-10-4-2-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUKQIKBQAHEIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CSC(=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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